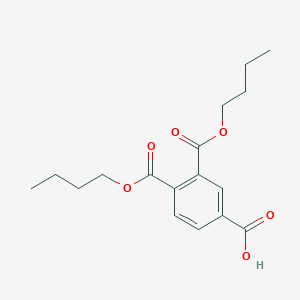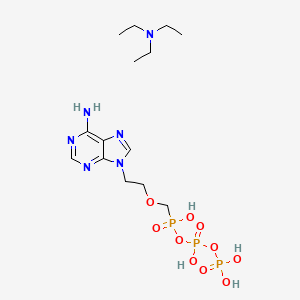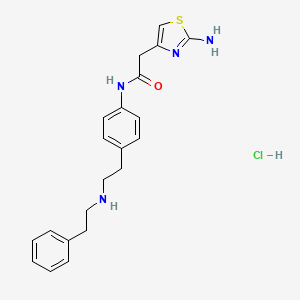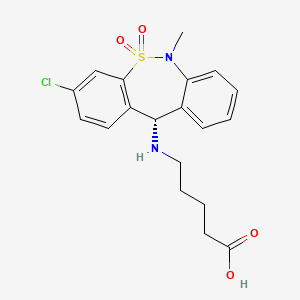
3,4-bis(butoxycarbonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-bis(butoxycarbonyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two butoxycarbonyl groups attached to the benzene ring at the 3 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-bis(butoxycarbonyl)benzoic acid typically involves the esterification of 3,4-dihydroxybenzoic acid with butyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer several advantages, including improved reaction efficiency, better control over reaction conditions, and reduced waste generation. The use of flow microreactors allows for the direct introduction of the butoxycarbonyl group into the benzoic acid framework, resulting in a more sustainable and scalable production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-bis(butoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Esterification: The compound can be further esterified to form more complex esters.
Hydrolysis: The butoxycarbonyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Esterification: Butyl chloroformate and pyridine are commonly used reagents.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester groups.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Esterification: Formation of more complex esters.
Hydrolysis: Formation of 3,4-dihydroxybenzoic acid.
Oxidation: Formation of quinones or other oxidized derivatives.
Applications De Recherche Scientifique
3,4-bis(butoxycarbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 3,4-bis(butoxycarbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-bis(methoxycarbonyl)benzoic acid: Similar structure but with methoxycarbonyl groups instead of butoxycarbonyl groups.
4-butoxybenzoic acid: Contains a single butoxycarbonyl group.
3,4-dihydroxybenzoic acid: Lacks the butoxycarbonyl groups and has hydroxyl groups instead.
Uniqueness
3,4-bis(butoxycarbonyl)benzoic acid is unique due to the presence of two butoxycarbonyl groups, which impart distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C17H22O6 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
3,4-bis(butoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C17H22O6/c1-3-5-9-22-16(20)13-8-7-12(15(18)19)11-14(13)17(21)23-10-6-4-2/h7-8,11H,3-6,9-10H2,1-2H3,(H,18,19) |
Clé InChI |
HJXRKROMSXQBPM-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,4S,4'Z,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-21-[tert-butyl(dimethyl)silyl]oxy-24-hydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13437730.png)


![5-[(2R)-2-[[2-(2-Hydroxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride (Desethyltamsulosin Hydrochloride)](/img/structure/B13437740.png)



![(2'R)-2'-Deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine](/img/structure/B13437793.png)




